Laquinimod

Description

Properties

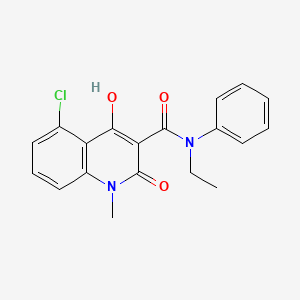

IUPAC Name |

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWPCEFFIHSJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179536 | |

| Record name | Laquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248281-84-7 | |

| Record name | Laquinimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laquinimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAQUINIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Laquinimod in Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laquinimod, an orally administered immunomodulator, has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), primarily through studies utilizing experimental autoimmune encephalomyelitis (EAE). This technical guide synthesizes the key findings from these preclinical investigations, providing a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols used to elucidate its effects. The data presented herein underscore this compound's multifaceted immunomodulatory properties, including its impact on both the innate and adaptive immune systems, and its direct effects within the central nervous system (CNS). A central finding is the identification of the Aryl Hydrocarbon Receptor (AhR) as a key molecular target, mediating many of the downstream anti-inflammatory and neuroprotective effects of the compound.

Efficacy of this compound in EAE Models

This compound has been shown to be effective in various EAE models, demonstrating a reduction in clinical signs, inflammation, demyelination, and axonal loss. Both prophylactic (preventive) and therapeutic treatment regimens have proven to be efficacious.

Quantitative Analysis of Clinical and Histopathological Outcomes

The following tables summarize the key quantitative data from representative preclinical EAE studies.

Table 1: Effect of this compound on Clinical Score in MOG-Induced EAE

| Animal Model | Treatment Regimen | Dosage | Mean Maximal Clinical Score (Vehicle) | Mean Maximal Clinical Score (this compound) | Percentage Inhibition | Reference |

| C57BL/6 Mice | Prophylactic (daily oral) | 25 mg/kg | 4.2 ± 0.7 | 0.3 ± 0.6 | 93% | [1] |

| SJL/J Mice | Preventive | Not Specified | Not Specified | Suppressed clinical signs | Not Specified | [2] |

| SJL/J Mice | Therapeutic (from Day 16) | Not Specified | Not Specified | Ameliorated clinical disease | Not Specified | [2] |

| 2D2 x Th Mice (Spontaneous EAE) | Preventive | Not Specified | Not Specified | Delayed onset, reduced incidence | Not Specified | [3] |

Table 2: Histopathological Improvements with this compound Treatment in EAE

| Animal Model | Parameter Assessed | Outcome in Vehicle-Treated EAE | Outcome in this compound-Treated EAE | Reference |

| C57BL/6 Mice | Inflammation, Demyelination, Axonal Loss | Severe disruption | Prevented alterations | [4] |

| C57BL/6 Mice | Iba1+ Macrophages/Microglia | Significant increase | Reduced outcome | [4] |

Table 3: Immunomodulatory Effects of this compound on Key Immune Cell Populations in EAE

| Cell Type | Change with this compound Treatment | Location | Reference |

| CD4+ and CD8+ T cells | Reduced infiltration | CNS | [2] |

| CD4+CD25+FoxP3+ Regulatory T cells | Significant increase in percentage | Spleen | [1] |

| Th1 and Th17 cells | Decreased responses | Periphery and CNS | [1] |

| Proinflammatory Monocytes | Prolonged presence in blood, reduced CNS infiltration | Blood, Spinal Cord | [4] |

| CD11c+CD4+ Dendritic Cells | Reduced | Spleen and Lymph Nodes | [3] |

| T follicular helper (Tfh) cells | Inhibited expansion | Spleen and Lymph Nodes | [3] |

| Germinal Center B cells | Diminished formation | Spleen and Lymph Nodes | [3] |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

A pivotal discovery in understanding this compound's mechanism of action is its activation of the Aryl Hydrocarbon Receptor (AhR).[1][5][6] This interaction triggers a cascade of downstream events that collectively contribute to its immunomodulatory and neuroprotective effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's action in the context of EAE.

Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway.

Key Mechanistic Findings

-

AhR Dependency: The therapeutic effect of this compound in EAE is abolished in AhR knockout mice, confirming that AhR is a necessary molecular target.[1][6]

-

Immune and CNS Compartments: The efficacy of this compound is mediated through AhR activation in both the immune system and the CNS. Deletion of AhR in the immune system fully abrogates its effect, while deletion within the CNS partially abrogates it.[1][6]

-

Downregulation of Proinflammatory Responses: this compound treatment leads to the downregulation of Th1 and Th17-related cytokine genes, including IL-17, GM-CSF, and IFN-γ.[1][5]

-

NF-κB Inhibition: this compound can reduce astrocyte activation by decreasing NF-κB activity, a key transcription factor for proinflammatory gene expression.[1][2]

-

Induction of Regulatory T cells: Treatment with this compound significantly increases the percentage of CD4+CD25+FoxP3+ regulatory T cells, an effect that is also AhR-dependent.[1]

Detailed Experimental Protocols

The following protocols are synthesized from multiple preclinical studies to provide a detailed methodology for investigating this compound in EAE.

MOG35-55-Induced EAE in C57BL/6 Mice

This is a widely used model for inducing EAE to study the chronic progression of MS.

Caption: Workflow for MOG35-55 induced EAE and this compound evaluation.

Detailed Steps:

-

Animals: Female C57BL/6 mice, 8-12 weeks of age.

-

Immunization (Day 0):

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administer a subcutaneous injection of the emulsion, typically at two sites on the flank.

-

-

Pertussis Toxin Administration:

-

Administer Pertussis Toxin (PTX) via intraperitoneal injection on Day 0 and Day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

-

This compound Administration:

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and record their weight.

-

Score disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

-

-

Termination and Tissue Collection:

-

At a predetermined endpoint (e.g., day 16 or 28), euthanize mice and collect tissues (spinal cord, brain, spleen, lymph nodes) for further analysis.

-

-

Histopathology:

-

Process spinal cord sections for Hematoxylin and Eosin (H&E) staining to assess inflammation, Luxol Fast Blue staining for demyelination, and silver staining for axonal integrity.[4]

-

-

Immunological Analysis:

-

Isolate mononuclear cells from the spleen, lymph nodes, and CNS for flow cytometric analysis of T cell subsets, B cells, and myeloid cells.

-

Restimulate splenocytes with MOG peptide in vitro and measure cytokine production (e.g., IL-17, IFN-γ) in the supernatant by ELISA.[5]

-

Spontaneous EAE in 2D2 x Th Mice

This model is valuable for studying the B cell contribution to EAE and the formation of ectopic lymphoid structures.[3]

Key Methodological Differences:

-

Animal Model: Utilizes C57BL/6 MOG p35-55–specific T cell receptor transgenic (2D2) × MOG-specific immunoglobulin H-chain knock-in (Th) mice, which spontaneously develop EAE.[3]

-

Disease Induction: No external immunization is required.

-

Treatment: this compound or vehicle is administered orally, either before the expected onset of disease or after clinical signs appear.[3]

-

Analysis: In addition to the analyses described above, immunohistochemistry is used to examine the formation of meningeal B cell aggregates.[3]

Conclusion

The preclinical data for this compound in EAE models provide a strong rationale for its development as a therapeutic for multiple sclerosis. Its novel mechanism of action, centered on the activation of the AhR pathway, distinguishes it from many other immunomodulatory agents. This compound's ability to modulate both innate and adaptive immunity, coupled with its direct effects on CNS resident cells, results in a multifaceted approach to mitigating neuroinflammation and neurodegeneration. The experimental protocols detailed in this guide offer a framework for further research into the nuanced effects of this compound and other AhR-targeting compounds in the context of autoimmune and neurodegenerative diseases.

References

- 1. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Laquinimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of relapsing-remitting multiple sclerosis (RRMS) and other neurodegenerative diseases. Its mechanism of action involves a unique combination of immunomodulation and direct neuroprotective effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical trials and preclinical studies.

Pharmacokinetics

Oral this compound exhibits a predictable and linear pharmacokinetic profile. Following oral administration, it is well-absorbed, with a high oral bioavailability reported to be between 80% and 90%.[1]

Table 1: Pharmacokinetic Parameters of Oral this compound (0.6 mg) in Patients with Multiple Sclerosis

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [2] |

| Maximum Concentration (Cmax) | Data not consistently reported in a tabular format in the reviewed literature. | |

| Area Under the Curve (AUC) | Dose-proportional and linear exposure has been noted, but specific AUC values for the 0.6 mg dose are not readily available in a table. | [3] |

| Elimination Half-life (t½) | Approximately 80 hours | [1] |

| Metabolism | Predominantly by Cytochrome P450 3A4 (CYP3A4) | [1] |

Note: While specific Cmax and AUC values for the 0.6 mg dose are not detailed in the provided search results, the dose-proportional and linear pharmacokinetics suggest a predictable exposure level.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, impacting both the peripheral immune system and the central nervous system directly.

Immunomodulatory Effects

This compound's immunomodulatory actions do not lead to general immunosuppression but rather a shift in the immune response towards a more regulated and less inflammatory state.

Table 2: Summary of Pharmacodynamic Effects of Oral this compound (0.6 mg) on Immune Cells and Cytokines in RRMS Patients

| Parameter | Effect | Quantitative Data Highlights | References |

| Major Immune Cell Populations | No significant quantitative changes in the relative proportions of T-cells, B-cells, monocytes, NK-cells, or dendritic cells after 24 months of treatment. | An immunological substudy of the ALLEGRO trial found no significant changes in the major PBMC populations. | [4] |

| Monocyte Activation | Decreased expression of the co-stimulatory molecule CD86 on LPS-stimulated monocytes. | A lower level of CD86 expression was observed from the first month of treatment in the ALLEGRO immunological substudy. | [4] |

| Chemokine Secretion | Tendency for lower secretion of pro-inflammatory chemokines CCL2 and CCL5 by monocytes. | Observed in in vitro stimulation of monocytes from this compound-treated patients. | [4] |

| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Preclinical studies show a reduction in pro-inflammatory cytokines. | Human clinical trial data with specific concentration changes (pg/mL) for a broad panel of cytokines with the 0.6 mg dose is not extensively detailed in the provided results. | [5][6] |

| Anti-inflammatory Cytokines (e.g., IL-10) | Preclinical evidence suggests an increase in anti-inflammatory cytokines. | Specific quantitative data from human trials with the 0.6 mg dose is limited in the search results. | [5] |

Neuroprotective Effects

A key aspect of this compound's profile is its potential to exert direct neuroprotective effects within the CNS.

Table 3: Neuroprotective Effects of Oral this compound (0.6 mg) in RRMS Patients

| Parameter | Effect | Quantitative Data Highlights | References |

| Brain-Derived Neurotrophic Factor (BDNF) | Significant and persistent increase in serum BDNF levels. | A study of patients treated with this compound showed a significant increase in BDNF serum levels compared to baseline and placebo. | [7] |

| Brain Atrophy | Significant reduction in the rate of brain volume loss. | The BRAVO trial demonstrated a significant reduction in brain atrophy in patients receiving this compound compared to placebo. | [8] |

Signaling Pathways

This compound's diverse effects are mediated through the modulation of several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by this compound is a central mechanism driving its immunomodulatory effects. This interaction leads to the reprogramming of antigen-presenting cells to a more tolerogenic state.

NF-κB Pathway Inhibition

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes in astrocytes and other cells.[9]

Brain-Derived Neurotrophic Factor (BDNF) Upregulation

This compound treatment leads to a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity. This effect is thought to contribute to the neuroprotective properties of the drug.

Experimental Protocols

Detailed experimental protocols from the clinical trials are not publicly available. However, based on the methodologies cited in the publications, the following are representative protocols for the key assays used to evaluate the pharmacodynamics of this compound.

Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

Objective: To quantify the relative proportions of major immune cell subsets in the peripheral blood of patients.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining:

-

Wash isolated PBMCs with staining buffer (e.g., PBS with 2% FBS).

-

Resuspend cells to a concentration of 1x10^6 cells/mL.

-

Add a cocktail of fluorescently conjugated antibodies specific for cell surface markers of interest (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes, CD56 for NK cells).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with staining buffer.

-

-

Data Acquisition: Acquire data on a flow cytometer (e.g., FACSCanto II).

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to gate on specific cell populations and determine their percentages.

Measurement of Cytokine and Chemokine Levels

Objective: To quantify the concentration of various cytokines and chemokines in patient serum or in the supernatant of stimulated immune cells.

Methodology (using Cytometric Bead Array - CBA):

-

Sample Preparation: Use patient serum or cell culture supernatants.

-

Bead Preparation: Mix the capture beads specific for the cytokines of interest.

-

Assay Procedure:

-

Add the mixed capture beads to each sample.

-

Add the phycoerythrin (PE)-conjugated detection antibody.

-

Incubate for 2-3 hours at room temperature in the dark.

-

Wash the beads to remove unbound reagents.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Use analysis software to generate a standard curve and calculate the concentration of each cytokine in the samples.

Conclusion

Oral this compound demonstrates a favorable pharmacokinetic profile with a long half-life, supporting once-daily dosing. Its pharmacodynamic effects are complex, involving both immunomodulation and direct neuroprotective actions. The activation of the AhR pathway, inhibition of NF-κB signaling, and upregulation of BDNF are key mechanisms underlying its therapeutic potential. While clinical trials have shown effects on brain atrophy and disability progression, the impact on relapse rates has been more modest. Further research is needed to fully elucidate the quantitative changes in immune cell subsets and cytokine profiles in response to this compound treatment and to optimize its therapeutic application.

References

- 1. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and in vivo immune assessment of escalating doses of oral this compound in patients with RRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immune parameters of patients treated with this compound, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic this compound treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of autoimmune demyelination by this compound via induction of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of a Novel Immunomodulator: A Technical History of Laquinimod's Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Laquinimod, a quinoline-3-carboxamide derivative, emerged from a dedicated search for a safer and more potent successor to its predecessor, roquinimex. Developed through a collaboration between Active Biotech and Teva Pharmaceutical Industries, this compound has been extensively investigated as a once-daily oral immunomodulatory agent for a range of autoimmune and neurodegenerative diseases. Its journey from chemical synthesis to late-stage clinical trials has provided valuable insights into novel mechanisms of action targeting both the peripheral immune system and the central nervous system (CNS). This technical guide delineates the discovery and development history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. Despite promising preclinical and early clinical results, the development for its primary indications has been fraught with challenges, ultimately leading to its discontinuation for multiple sclerosis and Huntington's disease. Nevertheless, the story of this compound offers a compelling case study in modern drug development, highlighting the intricate path from bench to bedside.

Discovery and Preclinical Evaluation

The genesis of this compound can be traced back to the development of roquinimex, another immunomodulatory compound that showed efficacy in treating autoimmune diseases but was hampered by serious cardiovascular toxicity.[1] This led to a focused medicinal chemistry effort to synthesize and screen a series of 3-quinolinecarboxamide derivatives with the goal of identifying a candidate with an improved safety and efficacy profile.[1] this compound (ABR-215062) was selected from this program based on its superior potency and favorable toxicological profile in animal studies.[1]

Preclinical Pharmacology and Mechanism of Action

This compound exhibits a unique dual mechanism of action, encompassing both immunomodulatory and neuroprotective effects.[2] Its primary molecular target has been identified as the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] Activation of AhR by this compound leads to a cascade of downstream events that modulate the immune response.[3]

Key mechanistic actions include:

-

Modulation of Antigen-Presenting Cells (APCs): this compound influences the function of APCs, such as dendritic cells, promoting a shift towards a more tolerogenic phenotype. This results in a reduced capacity to activate pro-inflammatory T cells.[4]

-

T-Cell Differentiation: By acting on APCs, this compound indirectly modulates T-cell differentiation, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[4][5]

-

Cytokine Profile Shift: The modulation of APC and T-cell activity results in a shift in the cytokine balance, with a reduction in pro-inflammatory cytokines such as IFN-γ, IL-17, IL-12, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[4][6]

-

CNS-Specific Effects: this compound can cross the blood-brain barrier and exert direct effects within the CNS.[6] A significant finding is its ability to reduce astrocytic activation by inhibiting the NF-κB signaling pathway.[7][8][9] This action is believed to contribute to its neuroprotective effects by preserving myelin and reducing axonal damage.[2][7]

-

Neurotrophic Factor Upregulation: this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.[2][6]

Key Preclinical Experimental Protocols

-

Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.

-

Methodology: EAE is induced in mice (e.g., C57BL/6 strain) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin. Animals are then treated orally with this compound or vehicle control. Clinical signs of EAE are scored daily. At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation and demyelination, and for immunological analysis of T-cell populations and cytokine expression.[4][6][10]

-

Objective: To investigate the direct neuroprotective effects of this compound within the CNS, independent of peripheral immune cell infiltration.

-

Methodology: Mice are fed a diet containing cuprizone (e.g., 0.2%) for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Animals are concurrently treated with oral this compound or vehicle. Demyelination, microglial activation, axonal damage, and astrogliosis are assessed using histological and immunohistochemical techniques on brain sections.[7][9]

-

Objective: To dissect the cellular mechanism of this compound's action on CNS-resident glial cells.

-

Methodology: Primary astrocytes and microglia are isolated from neonatal mouse brains. To assess the effect on NF-κB activation, cells are transduced with an NF-κB-responsive luciferase reporter construct. The cells are then pre-incubated with this compound before being stimulated with a pro-inflammatory cytokine like TNF-α or IL-1β. The activation of the NF-κB pathway is quantified by measuring luciferase activity.[7][8]

Clinical Development

This compound has undergone extensive clinical investigation for several indications, with the most advanced programs in relapsing-remitting multiple sclerosis (RRMS). Clinical trials have also been conducted for Crohn's disease and lupus nephritis.

Multiple Sclerosis

Following promising results in Phase II trials, the clinical development of this compound for RRMS progressed to two large, pivotal Phase III studies: ALLEGRO and BRAVO.[11]

-

ALLEGRO (NCT00509145): This was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 0.6 mg daily oral dose of this compound in patients with RRMS over 24 months.[12][13]

-

BRAVO (NCT00605215): This trial had a similar design to ALLEGRO but also included a rater-blinded interferon beta-1a arm as a reference comparator.[14][15]

| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints | Key Safety Findings |

| ALLEGRO | III | 1106 | This compound 0.6 mg/day vs. Placebo | 24 months | Annualized Relapse Rate (ARR): 0.30 (this compound) vs. 0.39 (Placebo) (p=0.002)[13]. Confirmed Disability Progression (3 months): 11.1% (this compound) vs. 15.7% (Placebo); Hazard Ratio 0.64 (p=0.01)[13]. | Generally well-tolerated. Higher incidence of transient elevations in alanine aminotransferase (ALT) levels in the this compound group (5% vs. 2% in placebo)[13]. |

| BRAVO | III | 1331 | This compound 0.6 mg/day vs. Placebo vs. Interferon beta-1a | 24 months | ARR vs. Placebo: Non-significant reduction[15]. Brain Atrophy: Significant reduction in brain volume loss vs. placebo[15]. | Similar safety profile to ALLEGRO. Adverse events occurred in 75% of this compound, 82% of interferon, and 70% of placebo patients[15]. |

-

Study Design: Multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[12][14]

-

Patient Population: Patients aged 18-55 years with a diagnosis of RRMS (according to the 2005 revised McDonald criteria), an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[16]

-

Intervention: Once-daily oral administration of 0.6 mg this compound or matching placebo. The BRAVO trial also included a rater-blinded arm with weekly intramuscular injections of 30 µg interferon beta-1a.[12][14]

-

Primary Endpoint: Annualized relapse rate over the 24-month study period.[11]

-

Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months), and various MRI measures including the cumulative number of gadolinium-enhancing (GdE) T1 lesions and new or enlarging T2 lesions.[13]

-

Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters, with specific attention to liver function tests.[16]

Crohn's Disease

A Phase IIa dose-ranging study was conducted to evaluate the safety and efficacy of this compound as an induction therapy for patients with moderate-to-severe Crohn's disease.[17][18][19]

| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints (at week 8) | Key Safety Findings |

| NCT00737932 | IIa | 180 | This compound 0.5, 1.0, 1.5, 2.0 mg/day vs. Placebo | 8 weeks | Clinical Remission (CDAI <150): 48.3% (0.5 mg) vs. 15.9% (Placebo)[20]. Clinical Response (70-point CDAI reduction): 62.1% (0.5 mg) vs. 34.9% (Placebo)[20]. Higher doses did not show a benefit[20]. | This compound was generally safe and well-tolerated, with an adverse event profile similar to placebo[19]. |

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, sequential-cohort, dose-ranging study.[20]

-

Patient Population: Patients with active moderate-to-severe Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 220-450 and evidence of active inflammation (elevated C-reactive protein or mucosal ulcerations).[21]

-

Intervention: Patients were randomized in a 2:1 ratio to receive one of four doses of oral this compound (0.5, 1.0, 1.5, or 2.0 mg/day) or placebo for 8 weeks.[20]

-

Primary Endpoints: Safety and tolerability.[19]

-

Secondary Efficacy Endpoints: Proportions of patients achieving clinical remission and clinical response at week 8.[19]

Lupus Nephritis

An exploratory Phase IIa study was conducted to assess the safety, tolerability, and clinical effect of this compound in patients with active lupus nephritis, in combination with standard of care.[22][23][24]

| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints (at 24 weeks) | Key Safety Findings |

| NCT01085097 | IIa | 46 | This compound 0.5 mg/day or 1.0 mg/day + Standard of Care vs. Placebo + Standard of Care | 24 weeks | Renal Response: 62.5% (0.5 mg) vs. 33.3% (Placebo)[23][24]. | Both doses appeared to be well tolerated. The frequency of common adverse events was similar across treatment groups[23]. |

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled exploratory study.[23][25]

-

Patient Population: Patients aged 18-75 with a diagnosis of SLE and active lupus nephritis confirmed by kidney biopsy and proteinuria.[22][25]

-

Intervention: Patients received oral this compound (0.5 mg or 1.0 mg daily) or placebo in combination with standard of care treatment (mycophenolate mofetil and corticosteroids).[23][25]

-

Primary Endpoints: Safety and tolerability.[25]

-

Secondary Efficacy Endpoints: Renal response, a composite measure of renal improvement, at 24 weeks.[23]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathways of this compound in APCs and astrocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The development of this compound represents a significant endeavor to create a novel oral therapy for autoimmune and neurodegenerative diseases. Its unique mechanism of action, targeting both peripheral immunity and CNS-resident cells, offered a promising therapeutic strategy. The extensive preclinical and clinical trial program has generated a wealth of data, providing valuable insights into the complex pathophysiology of diseases like multiple sclerosis.

While the primary endpoint was not consistently met in the pivotal Phase III trials for RRMS, leading to the discontinuation of its development for this indication, the findings on brain atrophy and disability progression suggest a potential neuroprotective effect that warrants further investigation.[13][15] The positive signals observed in the Phase II studies for Crohn's disease and lupus nephritis also indicate its potential immunomodulatory efficacy in other autoimmune conditions.[20][23][24]

The journey of this compound underscores the challenges inherent in drug development, particularly for complex and heterogeneous diseases. Future research may focus on identifying patient subpopulations that are more likely to respond to this compound's unique mechanism of action or exploring its therapeutic potential in other neuroinflammatory or neurodegenerative disorders. The comprehensive dataset generated from the this compound program will undoubtedly continue to inform the development of the next generation of immunomodulatory and neuroprotective therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the mechanism of this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Drug May Prevent Development of Multiple Sclerosis in Mice – Consortium of Multiple Sclerosis Centers [mscare.org]

- 11. Efficacy and safety of this compound in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A randomized placebo-controlled phase III trial of oral this compound for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. A phase II study of this compound in Crohn's disease | Gut [gut.bmj.com]

- 19. A phase II study of this compound in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gut.bmj.com [gut.bmj.com]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. ClinConnect | A Study of this compound in Participants With Systemic [clinconnect.io]

- 23. Teva Pharmaceutical Industries Ltd. - Teva and Active Biotech Report Positive Results from Phase IIa Study of this compound in Active Lupus Nephritis [ir.tevapharm.com]

- 24. Teva and Active Biotech Report Positive Results from Phase IIa Study of this compound in Active Lupus Nephritis | RxWiki [rxwiki.com]

- 25. hra.nhs.uk [hra.nhs.uk]

In vitro studies on Laquinimod's effect on astrocyte and microglia activation

An In-Depth Technical Guide to the In Vitro Effects of Laquinimod on Astrocyte and Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LAQ) is an oral immunomodulatory compound that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Its mechanism of action is multifaceted, involving interactions with both the peripheral immune system and central nervous system (CNS) resident cells. A significant aspect of its neuroprotective capacity appears to stem from its direct influence on glial cells, specifically astrocytes and microglia, which are key mediators of neuroinflammation. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the effects of this compound on the activation states of these critical CNS cell types.

This compound's Effect on Astrocyte Activation

In vitro studies consistently demonstrate that this compound exerts a direct anti-inflammatory effect on astrocytes. When challenged with pro-inflammatory stimuli, astrocytes treated with this compound exhibit a dampened inflammatory response. This is primarily characterized by the inhibition of the NF-κB signaling pathway and the preservation of essential homeostatic functions.

Quantitative Data on Astrocyte Modulation

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on astrocytes.

| Parameter Measured | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |

| NF-κB Nuclear Translocation | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Significant inhibition of NF-κB nuclear translocation. | [1],[2] |

| NF-κB Activation | Primary Murine Astrocytes | Not specified | Not specified | Up to 46% reduction in NF-κB activation as measured by a reporter assay. | [3] |

| NF-κB Activity | Primary Human Astrocytes | TNF-α | 250 nM and 2.5 µM | Significant reduction in TNF-α induced NF-κB activity. | [4] |

| IL-6 Release | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Significantly mitigated the IL-1β-triggered release of IL-6. | [5] |

| Pro-inflammatory Cytokine mRNA | Primary Murine Astrocytes | Not specified | Not specified | Reduced levels of TNFα, IFNα, CXCL10, IL-23 p19, and IL-12 p35. | [3] |

| Glutamate Transporter Levels | Human iPSC-derived Astrocytes | IL-1β | 250 nM | Maintained physiological levels of GLAST and GLT1, which are typically downregulated by IL-1β. | [1],[2] |

| AHR Nuclear Translocation | Human iPSC-derived Astrocytes | None | 250 nM | Induced nuclear translocation of the Aryl Hydrocarbon Receptor (AHR). | [1],[2] |

Experimental Protocols for Astrocyte Studies

Cell Culture:

-

Human iPSC-derived Astrocytes: Fibroblasts are reprogrammed to induced pluripotent stem cells (iPSCs), which are then differentiated into neural progenitor cells and subsequently into astrocytes. These cells express typical astrocyte markers like GFAP and S100β.[1][2]

-

Primary Murine Astrocytes: Astrocytes are isolated from the cerebral cortices of neonatal mice.[3][6]

-

Primary Human Astrocytes: These cells are sourced from human brain tissue.[4]

Experimental Procedure:

-

Astrocytes are cultured to a suitable confluency in appropriate media.

-

Cells are pre-treated with this compound (e.g., 250 nM) for a specified duration (e.g., 4 hours).

-

Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Interleukin-1 beta (IL-1β, e.g., 10 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) for a period ranging from a few hours to 24 hours.[1][4][5]

-

Post-stimulation, cell lysates, supernatants, or fixed cells are collected for analysis.

Analytical Methods:

-

Immunofluorescence: Used to visualize and quantify the subcellular localization of proteins. For instance, to assess NF-κB activation, cells are stained for the p65 subunit of NF-κB, and the percentage of cells with nuclear localization is determined.[1][2][5]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the concentration of secreted cytokines, such as IL-6, in the cell culture supernatant.[2][5]

-

NF-κB Reporter Assay: Astrocytes are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The activity of the reporter gene is proportional to NF-κB activation.[3][6]

-

Western Blotting/qRT-PCR: Used to determine the protein and mRNA levels of glutamate transporters (GLAST, GLT1) and various cytokines.[1][3]

Signaling Pathways in Astrocytes

This compound's primary mechanism for dampening astrocyte activation is through the inhibition of the canonical NF-κB pathway. While it also activates the AHR pathway, studies suggest this is not essential for its anti-inflammatory effects on astrocytes.[1][2][5]

This compound's Effect on Microglia Activation

This compound also directly modulates microglial activation, generally shifting them from a pro-inflammatory to a more quiescent or anti-inflammatory state. It achieves this by attenuating the production of a broad range of inflammatory mediators and influencing key intracellular signaling pathways.

Quantitative Data on Microglia Modulation

The table below summarizes the key quantitative findings from in vitro studies on this compound's effects on microglia.

| Parameter Measured | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference(s) |

| TNF-α Release | Human Microglia | LPS | 5 µM | Significantly attenuated the elevation of TNF-α. | [7],[8] |

| TNF-α Release | Human Microglia | PAM (TLR2 agonist), LPS (TLR4 agonist) | 5 µM | Reduced TNF-α increase elicited by TLR2 and TLR4 stimulation, but not by TLR3 stimulation (Poly I:C). | [9],[7] |

| Pro-inflammatory Cytokine Profile | Human Microglia | LPS | 5 µM | Attenuated elevations of multiple pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12). | [9],[10] |

| Anti-inflammatory Cytokine Profile | Human Microglia | LPS | 5 µM | Attenuated elevations of several anti-inflammatory cytokines (e.g., IL-1ra, IL-10), suggesting a normalization rather than polarization. | [9],[10] |

| MMP-9 Levels | Human Microglia | LPS | 5 µM | Diminished the rise of Matrix Metalloproteinase-9. | [9],[10] |

| miR-124a Levels | Human Microglia | LPS + IFN-γ | 5 µM | Prevented the decline in miR-124a, a microRNA implicated in maintaining microglia quiescence. | [9],[11] |

| Signaling Pathway Phosphorylation | Human Microglia | LPS + IFN-γ | Not specified | Reduced the activity/phosphorylation of Jun-N-terminal kinase (JNK), ribosomal S6 kinase (RSK), and AKT/protein kinase B. | [9],[11] |

| NF-κB Activation | Primary Murine Microglia | Not specified | Not specified | Displayed only minor effects; did not significantly reduce NF-κB activation. | [3],[6] |

Experimental Protocols for Microglia Studies

Cell Culture:

-

Primary Human Microglia: Isolated from resected surgical adult human brain specimens, yielding cultures of over 95% purity.[9]

-

Primary Murine Microglia: Isolated from the brains of neonatal mice.[3][8]

Experimental Procedure:

-

Microglia are cultured in appropriate media, often supplemented with factors like GM-CSF.

-

Cells are pre-treated with this compound at various concentrations (e.g., 0.1–20 µM, with 5 µM being a common effective dose) for 24 hours.[7][8]

-

Microglia are then activated with Lipopolysaccharide (LPS), often in combination with Interferon-gamma (IFN-γ), for another 24 hours.[7][9]

-

Conditioned media and cell lysates are collected for subsequent analysis.

Analytical Methods:

-

Multiplex Luminex Assays: A bead-based immunoassay used to simultaneously measure the concentrations of a wide array of pro- and anti-inflammatory cytokines and chemokines in the culture supernatant.[9][10]

-

ELISA: Used to measure the concentration of specific proteins like TNF-α.[7][8]

-

qRT-PCR: To quantify the expression levels of microRNAs, such as miR-124a.[9]

-

Western Blotting: To analyze the phosphorylation status and thus the activity of intracellular signaling proteins like JNK, RSK, and AKT.[9]

Signaling Pathways and Experimental Workflow in Microglia

This compound appears to modulate microglial activation by interfering with signaling pathways downstream of Toll-like receptors (TLRs) and by stabilizing factors that promote a quiescent state.

Conclusion

In vitro evidence strongly supports a direct, CNS-intrinsic mechanism of action for this compound. It effectively dampens the activation of both astrocytes and microglia, two cell types pivotal to the propagation of neuroinflammation. In astrocytes, this compound's primary effect is the potent inhibition of the NF-κB pathway, leading to reduced production of inflammatory mediators and the preservation of neuro-supportive functions like glutamate uptake.[1][2][3] In microglia, this compound normalizes the cellular response to inflammatory stimuli, reducing the secretion of a wide range of cytokines and maintaining the expression of quiescence-associated factors like miR-124a.[9][11] These findings underscore the therapeutic potential of this compound in neurodegenerative diseases by directly targeting the glial components of neuroinflammation.

References

- 1. This compound Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Modulates Human Astrocyte Function and Dampens Astrocyte-Induced Neurotoxicity during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced astrocytic NF-κB activation by this compound protects from cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound reduces neuroaxonal injury through inhibiting microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound reduces neuroaxonal injury through inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Laquinimod for Huntington's Disease: A Technical Whitepaper on its Therapeutic Potential and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Laquinimod, an experimental immunomodulatory agent, and its investigation as a potential treatment for Huntington's disease (HD). It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols of pivotal studies.

Introduction to Huntington's Disease and the Rationale for this compound

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG (cytosine-adenine-guanine) repeat expansion in the huntingtin (HTT) gene. This mutation leads to the production of mutant huntingtin protein (mHTT), which accumulates and causes progressive dysfunction and death of neurons, particularly in the striatum and cortex.[1] The resulting pathology manifests as a triad of motor, cognitive, and psychiatric symptoms.

A growing body of evidence implicates neuroinflammation as an active and early contributor to HD pathogenesis.[2][3] The presence of mHTT triggers inflammatory responses in both the central nervous system (CNS) and the periphery.[2] In the brain, this involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines and other neurotoxic molecules, exacerbating neuronal damage.[1][2] This chronic inflammatory state presents a compelling target for therapeutic intervention.

This compound (ABR-215062) is an orally administered, CNS-active immunomodulator that has demonstrated neuroprotective effects in various models of neurodegeneration.[4][5] Its ability to cross the blood-brain barrier and modulate key inflammatory pathways made it a promising candidate for slowing disease progression in HD.[5][6]

Proposed Mechanism of Action

This compound's therapeutic potential in HD is attributed to its multimodal action on both the central and peripheral immune systems. Its exact mechanism is not fully understood, but research points to several key pathways.[4]

-

Modulation of Neuroinflammation : this compound is believed to suppress neuroinflammation by down-regulating the activation of microglia and astrocytes.[1][3][4] A primary mechanism is the inhibition of the astrocytic NF-κB (nuclear factor-kappa B) transcription factor activation, a key pathway for the production of pro-inflammatory cytokines.[1][3][4][6]

-

Cytokine Profile Regulation : In studies on HD patient myeloid cells, this compound has been shown to dampen the hyper-reactive release of pro-inflammatory cytokines, including IL-1β, IL-8, and TNFα, following stimulation.[3] It also reduces levels of the immune factor IL-6 in the periphery in animal models.[6]

-

Neurotrophic Support : Preclinical studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival that is deficient in the HD brain.[5]

-

Preservation of Myelin and White Matter : this compound has been shown to prevent cuprizone-induced demyelination and improve myelination deficits in HD mouse models, suggesting a protective effect on white matter integrity.[4][7]

-

Peripheral Immune Cell Modulation : The drug is thought to reduce the migration of leukocytes into the central nervous system, further limiting the inflammatory cascade.[4]

Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of Huntington's disease.

Preclinical Evidence in Animal Models

This compound's efficacy was evaluated in transgenic rodent models of HD, most notably the YAC128 mouse model, which expresses the full-length human HTT gene with 128 CAG repeats.

Summary of Preclinical Findings

Studies in YAC128 mice demonstrated that this compound treatment could ameliorate several HD-related phenotypes. Treatment resulted in improved motor function and motor learning, and reduced depressive-like behaviors.[1][7] Histologically, this compound was shown to rescue atrophy in the striatum, cortex, and the white-matter-rich corpus callosum.[6][7] The beneficial effects appeared to be dose-sensitive, with lower doses sometimes showing more robust improvements in certain metrics like white matter integrity and peripheral IL-6 levels.[6] Interestingly, some studies suggest these positive effects on myelination may not be dependent on the drug's immunomodulatory activity, hinting at additional mechanisms.[7]

Quantitative Preclinical Data

| Outcome Measure | Animal Model | Treatment Group(s) | Result | Reference |

| Motor Function | YAC128 Mice | 1 mg/kg & 10 mg/kg this compound | Modest improvements in motor function. Low dose (1 mg/kg) induced earlier and more persistent improvements. | [6] |

| Striatal Volume | YAC128 Mice | 1 mg/kg & 10 mg/kg this compound | Both doses restored striatal volume (rescued atrophy). | [6] |

| White Matter Integrity | YAC128 Mice | 1 mg/kg this compound | Improved white matter microstructural abnormalities in the corpus callosum. | [6][7] |

| Myelination | YAC128 Mice | This compound (unspecified dose) | Reversed changes in myelin sheath thickness; rescued Mbp mRNA and protein deficits. | [7] |

| Serum IL-6 Levels | YAC128 Mice | 1 mg/kg this compound | Reduced levels of IL-6 in the periphery. | [6] |

| Survival & Weight | HD Mouse Model | This compound | One study reported improved weight and extended survival; another found no significant effect on these outcomes. | [5] |

| BDNF Gene Activity | HD Mouse Model | This compound | Increased BDNF gene activity in the striatum (one study) or motor cortex (another study). | [5] |

Key Preclinical Experimental Protocol: YAC128 Study

The following protocol is a generalized representation based on published studies.[6][7]

-

Animal Model : YAC128 transgenic mice, which express the full-length human huntingtin gene with 128 CAG repeats, and wild-type littermates.

-

Treatment Administration : Mice were treated with oral this compound daily (e.g., five days a week) for a duration of several months (e.g., six months). Doses typically ranged from 1 mg/kg to 10 mg/kg, administered by gavage. A vehicle control group received the carrier solution.

-

Behavioral Testing : A battery of motor and behavioral tests were conducted at baseline and regular intervals. These included:

-

Rotarod Test : To assess motor coordination and balance.

-

Open Field Test : To measure general locomotor activity and anxiety-like behavior.

-

Forced Swim Test : To evaluate depressive-like behavior.

-

-

In Vivo Imaging : Not always performed, but some studies may use Magnetic Resonance Imaging (MRI) to longitudinally assess brain volume changes.

-

Post-Mortem Analysis : At the end of the treatment period, animals were euthanized.

-

Tissue Collection : Brains were harvested. One hemisphere was fixed for immunohistochemistry, and specific regions (striatum, cortex) from the other hemisphere were dissected and flash-frozen for biochemical and molecular analysis. Blood serum was also collected.

-

Histology : Brain sections were stained to assess neuronal integrity, striatal volume, and white matter pathology (e.g., myelin basic protein staining).

-

Biochemical Analysis : Levels of inflammatory markers (e.g., IL-6 via ELISA) and neurotrophic factors (e.g., BDNF via Western blot or ELISA) were quantified.

-

Gene Expression Analysis : Quantitative PCR (qPCR) was used to measure mRNA levels of genes related to myelination (Mbp, Plp1) and inflammation.

-

Clinical Evaluation: The LEGATO-HD Trial

The primary clinical investigation of this compound in Huntington's disease was the Phase 2 LEGATO-HD study (NCT02215616).[8][9][10]

LEGATO-HD Trial Design

The LEGATO-HD trial was a multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of this compound in patients with HD.[8][10]

| Parameter | Description |

| Official Title | A Multicenter, Multinational, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy and Safety of this compound (0.5 and 1.0 mg/day) as Treatment in Patients with Huntington's Disease.[8] |

| Phase | 2[8] |

| Participants | 352 adults (aged 21-55) with symptomatic HD.[9][10] |

| Inclusion Criteria | CAG repeat length of 36-49; Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) >5; Total Functional Capacity (TFC) score ≥8.[8][9][11] |

| Intervention Arms | - this compound 0.5 mg/day (oral)[8][9]- this compound 1.0 mg/day (oral)[8][9]- this compound 1.5 mg/day (oral) - discontinued early as a precaution[10]- Placebo[8][9] |

| Duration | 12 months of treatment, plus a 4-week follow-up.[8] |

| Primary Endpoint | Change from baseline in UHDRS-Total Motor Score (UHDRS-TMS) at 12 months for the 1.0 mg dose vs. placebo.[8][10] |

| Secondary Endpoint | Percent change in caudate volume from baseline at 12 months (measured by MRI) for the 1.0 mg dose vs. placebo.[10] |

| Sponsors | Teva Pharmaceutical Industries Ltd. in collaboration with the Huntington Study Group (HSG) and the European Huntington's Disease Network (EHDN).[8][10] |

LEGATO-HD Efficacy and Biomarker Results

The trial did not meet its primary endpoint. However, it showed a significant effect on the key secondary endpoint of brain atrophy.[10]

| Endpoint | Placebo Group | This compound 1.0 mg Group | LS Mean Difference (95% CI) | p-value |

| Primary: UHDRS-TMS Change | 1.20 (SE 0.82) | 1.98 (SE 0.83) | 0.78 (-1.42 to 2.98) | 0.4853[9] |

| Secondary: Caudate Volume Loss (%) | 4.86% (SE 0.38) | 3.10% (SE 0.38) | -1.76% (-2.67 to -0.85) | 0.0002[9][12][13] |

Interpretation : While this compound did not improve motor symptoms over the 12-month study period, it significantly reduced the rate of caudate volume loss, a key anatomical hallmark of HD progression.[9][12][13] This suggests a potential disease-modifying effect on the underlying neuropathology that was not captured by the clinical motor scale within the trial's timeframe.[9][12]

Safety and Tolerability

This compound was generally well-tolerated, and no new safety concerns were identified beyond those known from its development for multiple sclerosis.[9][12] The most common side effects reported were headache, back pain, and colds.[5] Serious adverse events were reported in a similar percentage of patients across placebo and active treatment groups.[9][12]

Neuroinflammation Imaging Sub-Study

To directly assess this compound's effect on neuroinflammation in the brain, a sub-study of the LEGATO-HD trial was conducted using Positron Emission Tomography (PET).[14][15]

Experimental Protocol: 11C-PBR28 PET-CT

-

Participants : A subset of 15 patients from the UK LEGATO-HD cohort (10 on this compound, 5 on placebo) participated.[14][16]

-

Imaging Agent : 11C-PBR28, a PET radioligand that binds to the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it an in-vivo biomarker for neuroinflammation/gliosis.[14]

-

Procedure : Each participant underwent an 11C-PBR28 PET-CT scan and a brain MRI at baseline (before treatment) and after 12 months of treatment.[14][16]

-

Data Analysis : PET imaging data were quantified to produce 11C-PBR28 distribution volume ratios in the caudate and putamen, using the corpus callosum as a reference region.[14][16] This ratio serves as an index of TSPO expression and, by extension, microglial activation.

Findings

The study found no significant change in 11C-PBR28 distribution volume ratios in the caudate and putamen after 12 months of treatment in either the this compound or placebo groups.[14][16]

Interpretation : In this small sub-study, this compound did not appear to affect regional TSPO expression.[14][15] This could suggest that its neuroprotective effects on brain volume are not mediated by a reduction in microglial activation as measured by TSPO, or that the 12-month timeframe was insufficient to detect a change with this specific imaging biomarker.

Discussion and Future Directions

The clinical development of this compound for Huntington's disease presents a complex but informative case study. The LEGATO-HD trial's outcome—failure to meet the primary clinical motor endpoint but success on a key structural biomarker—highlights a significant challenge in neurodegenerative disease trials: the potential disconnect between measurable changes in neuropathology and short-term clinical benefit.[9][12]

The significant reduction in caudate atrophy suggests that this compound may have a disease-modifying effect by targeting neuroinflammatory and/or neuroprotective pathways.[11] However, the lack of corresponding improvement in motor scores over one year suggests that either a longer treatment duration is needed for clinical benefits to emerge, or that the chosen clinical endpoint was not sensitive enough to detect subtle changes.[9] Furthermore, the PET sub-study's neutral result on microglial activation adds another layer of complexity to the drug's mechanism of action in humans.[14]

Future research should focus on:

-

Longer-term Studies : Investigating whether sustained treatment with an immunomodulator can translate the observed reduction in brain atrophy into tangible clinical benefits over a multi-year period.

-

More Sensitive Endpoints : Employing a wider range of more sensitive cognitive, functional, and quantitative motor assessments that may better correlate with early structural brain changes.

-

Mechanism Clarification : Further preclinical and clinical studies to delineate which of this compound's proposed mechanisms—NF-κB inhibition, BDNF upregulation, or myelin protection—is primarily responsible for the observed effects on brain structure.

Conclusion

This compound has been extensively investigated as a potential therapy for Huntington's disease. While preclinical studies showed promise in improving motor function and rescuing brain atrophy in animal models, the pivotal Phase 2 LEGATO-HD trial did not demonstrate a significant effect on motor symptoms in patients after one year.[9][10] However, the trial provided the first clinical evidence that a therapeutic intervention can significantly slow the rate of caudate volume loss, a core pathological feature of HD.[11] This finding validates neuroinflammation as a viable therapeutic target in HD. Although this compound itself may not be pursued further for HD, the insights gained from its investigation provide a valuable foundation for the future development of immunomodulatory and neuroprotective therapies for this devastating disease.

References

- 1. Neuroinflammation as a therapeutic target in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. This compound dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. This compound Treatment Improves Myelination Deficits at the Transcriptional and Ultrastructural Levels in the YAC128 Mouse Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Huntington’s Disease Trial of this compound (LEGATO-HD) | Memory and Aging Center [memory.ucsf.edu]

- 9. Safety and efficacy of this compound for Huntington's disease (LEGATO-HD): a multicentre, randomised, double-blind, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. activebiotech.com [activebiotech.com]

- 11. neurologylive.com [neurologylive.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. medpagetoday.com [medpagetoday.com]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. A PET-CT study on neuroinflammation in Huntington's disease patients participating in a randomized trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Aryl Hydrocarbon Receptor: An In-depth Technical Guide to the Molecular Targets of Laquinimod

For Researchers, Scientists, and Drug Development Professionals

Laquinimod, an oral immunomodulatory agent, has been extensively studied for its therapeutic potential in autoimmune and neurodegenerative diseases. While its interaction with the aryl hydrocarbon receptor (AhR) is a known mechanism of action, a growing body of evidence reveals a multifaceted pharmacological profile involving several other key molecular targets. This technical guide provides a comprehensive overview of these non-AhR targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's complex mechanism of action.

S100A9: An Innate Immune Modulator

This compound, a quinoline-3-carboxamide, has been identified to bind to the S100A9 protein, a key player in innate immunity and inflammation.[1][2][3][4] This interaction has significant downstream consequences on inflammatory signaling.

Quantitative Data: this compound's Interaction with S100A9 and its Receptors

| Interaction | Method | Species | Key Findings | Reference |

| This compound (ABR-215757) binding to S100A9 | Surface Plasmon Resonance (SPR) | Human, Mouse | Dose-dependent binding | [2][4] |

| Inhibition of S100A9 binding to TLR4/MD2 | Competition Assay | Human, Mouse | ABR-215757 inhibits the interaction | [2] |

| Inhibition of S100A9 binding to RAGE | Competition Assay | Human, Mouse | ABR-215757 competes for RAGE-S100A9 binding in the presence of Ca++ and Zn++ | [4] |

Experimental Protocol: Surface Plasmon Resonance (SPR) for this compound-S100A9 Interaction

Objective: To determine the binding affinity and kinetics of this compound to the S100A9 protein.

Methodology:

-

Immobilization: Recombinant human or mouse S100A9 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound (or its analog, ABR-215757) are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Signaling Pathway: this compound's Inhibition of S100A9-Mediated Inflammation

References

- 1. Defining a role for this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides | PLOS Biology [journals.plos.org]

- 3. dovepress.com [dovepress.com]

- 4. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laquinimod in Mouse Models of Secondary Progressive Multiple Sclerosis

These application notes provide detailed information and protocols for the use of Laquinimod in mouse models of secondary progressive multiple sclerosis (SPMS). This document is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation and neurodegeneration.

Introduction

This compound is an orally active immunomodulatory compound that has shown potential in treating multiple sclerosis (MS). Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS).[1][2] In mouse models of MS, particularly Experimental Autoimmune Encephalomyelitis (EAE), this compound has been demonstrated to reduce inflammation, demyelination, and axonal damage.[3][4] Notably, it has been shown to suppress the development of meningeal B cell aggregates, which are associated with progression in secondary MS.[5] This document outlines the dosages, experimental procedures, and underlying signaling pathways relevant to the application of this compound in SPMS mouse models.

Data Presentation: this compound Dosage in EAE Mouse Models

The following table summarizes the dosages of this compound used in various Experimental Autoimmune Encephalomyelitis (EAE) mouse models, which are commonly used to study aspects of MS, including progressive disease.

| Mouse Strain | EAE Model | This compound Dosage | Administration Route | Treatment Regimen | Key Findings |

| C57BL/6 | Chronic Progressive EAE (MOG35-55) | 5 or 25 mg/kg/day | Oral gavage | Prophylactic (Day 0) or Therapeutic (Day 8 or 21 post-immunization) | Decreased clinical scores, reduced CNS inflammation, improved myelination and axon integrity. |

| SJL/J | Relapsing-Remitting EAE (PLP139-151) | 25 mg/kg/day | Oral gavage | Therapeutic (from Day 16 post-immunization) | Ameliorated clinical disease and reduced CNS T-cell infiltration.[6] |

| C57BL/6 x Th (transgenic) | Spontaneous EAE | 25 mg/kg/day | Oral gavage | Therapeutic (initiated after clinical signs) | Prevented disability progression and reduced meningeal B cell aggregates.[5] |

Experimental Protocols

Induction of a Secondary Progressive EAE Model (Chronic MOG-EAE in C57BL/6 Mice)

This protocol describes the induction of a chronic progressive EAE in C57BL/6 mice, which can be adapted to model secondary progression by initiating treatment during the chronic phase of the disease.

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Isoflurane for anesthesia

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

-

Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

-

Mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.[7]

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standard EAE scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Initiation of Secondary Progressive Phase: The chronic phase, which can be considered a model for secondary progression, typically begins around day 25-30 post-immunization, characterized by a sustained clinical score without remission.

This compound Administration Protocol

Materials:

-

This compound powder

-

Sterile water for injection or other suitable vehicle

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in sterile water. For a 25 mg/kg dose in a 20g mouse, a common dosing volume is 100 µL. Therefore, the concentration would be 5 mg/mL (25 mg/kg * 0.02 kg / 0.1 mL).

-

Ensure the solution is homogenous. Gentle warming or sonication may be required.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth for the gavage needle.

-

Insert the gavage needle gently into the esophagus. Do not force the needle.

-

Slowly administer the prepared this compound solution.

-

For therapeutic treatment in a model of secondary progression, begin daily administration once the chronic phase of EAE is established (e.g., day 28 post-immunization).

-

Outcome Measures

Clinical Assessment:

-

Daily clinical scoring as described above.

Histopathology:

-

At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.

-

Collect spinal cords and brains for histological analysis.

-

Perform Luxol Fast Blue staining for demyelination and Hematoxylin and Eosin (H&E) staining for inflammation.

-

Immunohistochemistry for markers of axonal damage (e.g., amyloid precursor protein), astrocytes (GFAP), and microglia/macrophages (Iba1).

Immunological Analysis:

-

Isolate splenocytes and lymph node cells to assess T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17, IL-10) in response to MOG35-55 restimulation using ELISA or flow cytometry.

-

Analyze immune cell populations in the CNS by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through a combination of immunomodulatory and neuroprotective pathways. A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9]

Caption: this compound signaling pathway in the context of neuroinflammation.

Experimental Workflow for this compound Treatment in SPMS Mouse Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of secondary progressive MS.

Caption: Experimental workflow for this compound in a secondary progressive EAE model.

References

- 1. This compound, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of spontaneous EAE by this compound reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 8. This compound arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

Application Notes and Protocols for Laquinimod Administration in EAE Mouse Models